
5-Bromonicotinaldehyde
Overview
Description
5-Bromonicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO. It is a derivative of nicotinaldehyde, where a bromine atom is substituted at the 5-position of the pyridine ring. This compound is known for its role as a ligand that binds to the nicotinic acetylcholine receptor, which is found in the brain and central nervous system. It is involved in cognitive functions such as memory, attention, and learning .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromonicotinaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of nicotinaldehyde. The reaction typically uses bromine or a brominating agent in the presence of a solvent like acetic acid. The reaction conditions often include controlled temperature and time to ensure selective bromination at the 5-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-bromonicotinic acid.
Reduction: Reduction reactions can convert it to 5-bromonicotinalcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Bromonicotinic acid.
Reduction: 5-Bromonicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Bromonicotinaldehyde is utilized in the development of pharmaceutical compounds, particularly as a building block in the synthesis of biologically active molecules.
- Antimicrobial Agents : Research indicates that this compound exhibits antimicrobial properties. It has been incorporated into the synthesis of various heterocyclic compounds that demonstrate activity against bacterial strains. For instance, derivatives synthesized from this compound have shown promising results in inhibiting the growth of resistant bacterial strains, making it a candidate for further drug development .
- Inhibitors of Enzymatic Activity : The compound has been studied for its ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes. In particular, it acts as a competitive inhibitor for nicotinamide adenine dinucleotide (NAD)-dependent enzymes such as nicotinamidase. This inhibition is crucial for understanding metabolic pathways and developing therapeutic agents targeting these enzymes .
Biochemical Research
In biochemical research, this compound serves as a probe to study various biological processes.
- Cell Proliferation Studies : It has been employed in studies involving cell proliferation and differentiation. For example, its incorporation into labeling techniques helps trace cellular pathways during neurogenesis and other developmental processes .
- Mechanistic Studies : The compound is used to investigate the mechanisms of action for various biological targets. Its structural properties allow researchers to explore interactions with proteins and nucleic acids, providing insights into cellular functions and disease mechanisms .
Materials Science
This compound also finds applications in materials science, particularly in the development of advanced materials.
- Organic Electronics : The compound is being explored for use in organic electronic devices due to its electronic properties. Research has indicated that incorporating this compound into polymer matrices can enhance the conductivity and stability of organic semiconductors .
- Nanomaterials Synthesis : It plays a role in the synthesis of nanoparticles with tailored properties for applications in drug delivery systems and imaging technologies. The bromine substituent can facilitate specific interactions with biological molecules, improving the efficacy of nanoparticle-based therapies .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a leading pharmaceutical company synthesized several derivatives of this compound. Among them, one derivative exhibited an IC50 value of 15 µM against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
In a biochemical assay, this compound was tested for its inhibitory effects on nicotinamidase. The results demonstrated a competitive inhibition pattern with an IC50 value of 22 µM, indicating its potential utility in modulating metabolic pathways involving NAD+ salvage .
Mechanism of Action
5-Bromonicotinaldehyde exerts its effects by binding to the nicotinic acetylcholine receptor. This receptor is an ionotropic receptor composed of five subunits. When this compound binds to this receptor, it modulates the receptor’s activity, influencing cognitive functions such as memory, attention, and learning. Additionally, it inhibits bacterial growth by binding to DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial replication and cell division .
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinic acid: An oxidized form of 5-Bromonicotinaldehyde.
5-Bromonicotinalcohol: A reduced form of this compound.
3-Bromonicotinaldehyde: A positional isomer with the bromine atom at the 3-position.
Uniqueness
This compound is unique due to its specific binding affinity to the nicotinic acetylcholine receptor and its potential therapeutic applications in neurodegenerative diseases. Its ability to inhibit bacterial growth also sets it apart from other similar compounds .
Biological Activity
5-Bromonicotinaldehyde, a compound with the molecular formula CHBrNO, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom attached to the pyridine ring of nicotinaldehyde. Its structure is pivotal for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Inhibition of Enzymes : This compound has been identified as an inhibitor of specific enzymes, including nicotinamidases, which are essential for the survival of various pathogens. The absence of nicotinamidases in humans makes these enzymes attractive targets for drug development against infections caused by organisms such as Borrelia burgdorferi and Plasmodium falciparum .
- Anticancer Properties : Recent studies have indicated that this compound may exhibit anticancer effects by modulating signaling pathways involved in cell proliferation and apoptosis. Its potential as a therapeutic agent in oncology is under investigation .
- Neurological Effects : The compound has been evaluated for its effects on neurological receptors, particularly in relation to schizophrenia models. It has shown promise as a positive allosteric modulator of mGluR5 receptors, which may help mitigate cognitive deficits associated with this mental health disorder .
The mechanisms through which this compound exerts its biological effects include:
- Competitive Inhibition : As a competitive inhibitor of nicotinamidases, it interferes with the enzymatic activity necessary for the metabolism of nicotinamide in pathogenic organisms. This inhibition can lead to reduced viability of these pathogens .
- Receptor Modulation : The compound's interaction with mGluR5 receptors suggests a mechanism where it enhances receptor activity without directly activating it, potentially leading to improved cognitive functions in preclinical models .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated that it inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its potential as an anticancer agent .
Case Study: Neurological Modulation
In a preclinical model for schizophrenia, administration of this compound resulted in significant improvements in cognitive function as measured by the novel object recognition test. This effect was attributed to its action on mGluR5 receptors, suggesting a novel therapeutic avenue for cognitive enhancement in psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromonicotinaldehyde, and what experimental parameters are critical for reproducibility?
Methodological Answer: this compound is synthesized via condensation or functionalization reactions. Two validated protocols include:
- Oxidative condensation : Reaction of 5-bromo-nicotinamide derivatives with oxone in DMF/water (1:1) at room temperature, yielding 73% product .
- Reductive amination : Using this compound with amines and NaBH3CN in MeOH/AcOH at 50°C for 2 hours, achieving 43–77% yield .
Method | Reagents/Conditions | Yield | Key Parameters for Reproducibility |
---|---|---|---|
Oxidative condensation | Oxone, DMF/water, rt, 1 h | 73% | pH control, solvent ratio, reaction time |
Reductive amination | NaBH3CN, AcOH, MeOH, 50°C, 2 h | 43–77% | Stoichiometry of reducing agent, temperature |
Critical Parameters : Ensure anhydrous conditions for reductive amination and monitor pH during oxidative steps to avoid side reactions .
Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?
Methodological Answer: For novel compounds, 1H/13C NMR (to confirm aldehyde and bromine positions) and HPLC (≥95% purity) are mandatory . For known compounds, cross-validate with literature melting points and FT-IR spectra (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) ensures correct molecular ion peaks (e.g., [M+H]+ at m/z 200–202 for Br isotopes) .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer: It serves as:
- A building block for PET tracers (e.g., [18F]AldoView synthesis via Suzuki coupling) .
- An electrophilic aldehyde in reductive amination to generate bioactive amines .
- A competitive inhibitor in enzymatic studies (e.g., inhibition of nicotinamidase with Ki values calculated using Morrison’s equation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Methodological Answer:
- Catalyst screening : Test Pd catalysts (e.g., Pd2(dba)3 vs. Pd/C) for cross-coupling efficiency .
- Solvent effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents in reductive amination .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 2 hours to 25 minutes in analogous protocols) .
Example Optimization : In Suzuki coupling, replacing Pd/C with Pd2(dba)3 increased yields from 73% to 94% by enhancing oxidative addition efficiency .
Q. How do researchers resolve contradictions in reported inhibitory activity of this compound in enzymatic assays?
Methodological Answer:
- Mechanistic studies : Use Lineweaver-Burk plots to distinguish competitive (Km shifts) vs. non-competitive (Vmax changes) inhibition .
- Ki calculation : Apply Morrison’s equation to account for tight-binding inhibition, as done for nicotinamidase (Ki = 1.2 µM) .
- Buffer compatibility : Validate assays in phosphate vs. Tris buffers, as ionic strength impacts aldehyde reactivity .
Q. What strategies are recommended for designing experiments to address gaps in this compound’s reactivity profile?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, catalyst loading) .
- Controlled replicates : Repeat key reactions with incremental modifications (e.g., ±5°C) to identify outliers .
- Cross-disciplinary validation : Compare synthetic data with computational models (e.g., DFT calculations for transition-state analysis) .
Properties
IUPAC Name |
5-bromopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVGKAEOFPLDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382808 | |
Record name | 5-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-81-3 | |
Record name | 5-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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